molecular formula C18H10ClF3N4 B3033622 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 1092345-56-6

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine

Cat. No. B3033622
CAS RN: 1092345-56-6
M. Wt: 374.7
InChI Key: XOUFATWFARAMFW-UHFFFAOYSA-N
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Description

The compound "7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is known for its potential biological activities. The presence of a trifluoromethyl group and a chloro-substituted pyridinyl moiety suggests that this compound could exhibit unique chemical and physical properties, as well as biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of aminopyrazoles with diketones or similar precursors. For instance, the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines has been achieved by reacting 3(5)-aminopyrazoles with 1,3-diketones containing a CF3 group . The synthesis of related compounds, such as 7-alkylaminopyrazolo[1,5-a]pyrimidines, involves the preparation of 7-chloro precursors from 7-hydroxy analogues, which are obtained via condensation of 3-aminopyrazoles with various esters . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be confirmed using single-crystal X-ray analysis, as demonstrated for 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . The presence of halogen functionalities, such as chloro and trifluoromethyl groups, can influence the stability and reactivity of these compounds. For example, C-5 unsubstituted triazolopyrimidines are prone to ring isomerization, while C-5-substituted analogues are more stable .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including Dimroth rearrangement, palladium-catalyzed cross-couplings, and Buchwald–Hartwig amination . These reactions allow for the diversification of the pyrimidine nucleus, making these compounds versatile synthetic intermediates. The presence of a trifluoromethyl group can also influence the reactivity and chemical shifts in NMR spectra, as seen in the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their substituents. For example, the introduction of a trifluoromethyl group can affect the chemical shifts in NMR spectra . The crystal structures of related compounds, such as 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidines, reveal that intermolecular interactions, including hydrogen bonding and π-π interactions, play a significant role in the arrangement of molecules . These interactions can also influence the solubility, melting point, and other physical properties of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Pyrazolo[1,5-a]pyrimidine derivatives, including 7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine, have been synthesized using various methods. For example, a study by (Atta, 2011) details the synthesis of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, a closely related compound, from 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines.

  • Molecular and Crystal Structure : The molecular and crystal structures of pyrazolo[1,5-a]pyrimidine derivatives have been studied in depth. For instance, (Lu Jiu-fu et al., 2015) synthesized and analyzed the crystal structure of a similar compound, providing insights into its geometric configuration.

  • Regioselective Synthesis : Studies like the one conducted by (Drev et al., 2014) explore the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, indicating the possibilities of creating various derivatives and functional groups, including the trifluoromethyl group.

Biological and Pharmacological Studies

  • Anticancer Activity : Research like (Jismy et al., 2021) and (Aggarwal et al., 2014) have evaluated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, suggesting their applicability in medicinal chemistry and drug design.

  • Antibacterial and Antimicrobial Properties : The antibacterial and antimicrobial effects of pyrazolo[1,5-a]pyrimidines have been a subject of research. For example, (Rostamizadeh et al., 2013) synthesized derivatives and evaluated their antibacterial activity.

  • Anti-Inflammatory Activity : Compounds like 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been studied for their anti-inflammatory properties, as seen in (Snieckus et al., 2015) and (Aggarwal et al., 2014).

properties

IUPAC Name

7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4/c19-13-8-12(18(20,21)22)10-24-17(13)15-6-7-23-16-9-14(25-26(15)16)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUFATWFARAMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=C2)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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